7-Hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one
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Overview
Description
7-Hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives . This reaction typically involves the condensation of phenols with β-ketoesters in the presence of acid catalysts.
For this specific compound, the synthesis might involve the following steps:
Condensation Reaction: The initial step involves the condensation of 7-hydroxy-4-methylcoumarin with an appropriate aldehyde to introduce the 2-hydroxycyclopentyl group.
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in developing new therapeutic agents due to its unique structural features.
Industry: Utilized in the production of fluorescent probes and dyes due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug and its strong fluorescence properties.
4-Methyl-7-oxy-glucoside coumarin: Exhibits significant anticancer activity.
Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.
Uniqueness
Its combination of hydroxyl and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-hydroxy-4-[[(2-hydroxycyclopentyl)methyl-methylamino]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18(9-11-3-2-4-15(11)20)10-12-7-17(21)22-16-8-13(19)5-6-14(12)16/h5-8,11,15,19-20H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAABUONNJGUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCC1O)CC2=CC(=O)OC3=C2C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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